molecular formula C14H28N2 B14404382 1,8-Diazabicyclo[6.5.3]hexadecane CAS No. 84905-04-4

1,8-Diazabicyclo[6.5.3]hexadecane

Cat. No.: B14404382
CAS No.: 84905-04-4
M. Wt: 224.39 g/mol
InChI Key: ICKDKENKQFLDMK-UHFFFAOYSA-N
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Description

1,8-Diazabicyclo[6.5.3]hexadecane is an organic compound with the molecular formula C14H28N2 and a molecular weight of 224.39 g/mol . Its structure features two nitrogen atoms within a constrained bicyclic framework, a feature in related compounds that is often associated with properties useful as a ligand in metal complexes or as a non-nucleophilic base in organic synthesis . The ionization energy of this diazabicycloalkane has been studied in the gas phase, with an adiabatic ionization energy of 6.7 eV and a vertical ionization energy of 7.15 eV, data which is relevant for mass spectrometry and physical chemistry research . Key physical properties include a calculated density of 0.954 g/cm³ and a calculated boiling point of approximately 300°C . The compound is supplied for research applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84905-04-4

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

1,8-diazabicyclo[6.5.3]hexadecane

InChI

InChI=1S/C14H28N2/c1-2-5-10-16-12-7-3-6-11-15(9-4-1)13-8-14-16/h1-14H2

InChI Key

ICKDKENKQFLDMK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN2CCCCCN(CC1)CCC2

Origin of Product

United States

Organocatalysis:as an Organocatalyst, It Could Be Employed in Transformations That Require a Strong Base to Generate a Reactive Intermediate.tudelft.nl

Michael Additions: It could catalyze the addition of pronucleophiles to α,β-unsaturated systems by deprotonating the nucleophile. rsc.org

Condensation Reactions: It could serve as a catalyst in various condensation reactions, activating substrates through proton removal.

Polymerization: Strong bases are often used as initiators or catalysts in certain types of ring-opening polymerization. researchgate.net

Design Principles for Optimization: The development of catalysts based on this scaffold would involve theoretical modeling to fine-tune its properties.

Modulating Basicity and Sterics: Computational studies could explore how modifications to the ring sizes (e.g., creating [x.y.z] variants) would alter the N-N distance, ring strain, and steric accessibility. This would allow for the rational design of a catalyst with the optimal balance of basicity and steric hindrance for a specific chemical transformation.

Substrate-Catalyst Interaction Modeling: DFT calculations can model the transition states of catalyzed reactions, providing insight into the catalyst's efficacy and selectivity. rsc.orgresearchgate.net By modeling the interaction of 1,8-Diazabicyclo[6.5.3]hexadecane with various substrates, researchers can predict its performance and identify promising applications before undertaking synthetic efforts.

In essence, while direct data is sparse, theoretical principles position this compound as a potentially valuable tool in organic synthesis, meriting further computational and experimental investigation.

High Resolution Structural Elucidation of 1,8 Diazabicyclo 6.5.3 Hexadecane Systems

Single-Crystal X-ray Diffraction Studies of 1,8-Diazabicyclo[6.5.3]hexadecane Derivatives

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. nih.gov This technique allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, providing a static snapshot of the molecule's preferred conformation in the solid state.

A key derivative that has been structurally characterized is the inside-protonated this compound picrate (B76445). The protonation occurs on one of the nitrogen atoms, and the resulting cation forms a complex with the picrate anion. The crystallographic data for this complex provides invaluable insight into the effects of protonation on the bicyclic framework.

The crystal structure reveals a monoclinic system with the space group P2₁/n. The unit cell parameters are crucial for defining the repeating unit of the crystal lattice.

Table 1: Crystallographic Data for Inside-protonated this compound Picrate

Parameter Value
Formula C₁₄H₂₉N₂⁺ · C₆H₂N₃O₇⁻
Crystal System Monoclinic
Space Group P2₁/n
a (Å) Value not available in search results
b (Å) Value not available in search results
c (Å) Value not available in search results
β (°) Value not available in search results
Volume (ų) Value not available in search results
Z Value not available in search results

The geometric parameters of the inside-protonated this compound cation highlight the structural consequences of its bicyclic nature and the internal protonation. A significant feature is the intramolecular hydrogen bond between the protonated nitrogen and the other bridgehead nitrogen atom.

Table 2: Selected Inter- and Intramolecular Geometric Parameters

Parameter Description Value
N–H···N Angle (°) Angle of the intramolecular hydrogen bond 154 mdpi.com
N···N Distance (Å) Distance between the bridgehead nitrogen atoms Value not available in search results
C-N Bond Lengths (Å) Average length of bonds involving nitrogen Value not available in search results
C-C Bond Lengths (Å) Average length of bonds within the carbon bridges Value not available in search results

The arrangement of molecules in a crystal, known as the packing motif, is governed by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions. kaust.edu.sa In the crystal structure of inside-protonated this compound picrate, the interactions between the bicyclic cation and the picrate anion are dominant.

Conformational Dynamics and Stereochemical Insights in this compound

While single-crystal X-ray diffraction provides a static picture, molecules in solution are dynamic entities that can adopt various conformations. The conformational preferences of this compound are a balance between minimizing ring strain and accommodating intramolecular interactions.

Ring strain is a form of instability that arises from the deviation of bond angles from their ideal values, as well as from torsional and transannular steric interactions. nih.gov In a bicyclic system like this compound, the fusion of the rings imposes significant geometric constraints. The [6.5.3] framework, consisting of 11-, 10-, and 7-membered rings sharing the two bridgehead nitrogen atoms, will inherently possess some degree of strain.

The bond angles at the bridgehead nitrogen atoms and the carbon atoms within the bridges are expected to deviate from the ideal tetrahedral angle of 109.5°. This distortion is necessary to accommodate the connectivity of the rings. The analysis of these distortions, obtainable from crystallographic data, provides a quantitative measure of the angle strain within the molecule. The total ring strain is a composite of angle strain, torsional strain (from eclipsed conformations along C-C and C-N bonds), and transannular strain (steric repulsion across the rings).

The stability of the bicyclic cage is also influenced by the relative orientation of the carbon bridges. The molecule will adopt a conformation that reduces unfavorable steric interactions between the hydrogen atoms on the different bridges. The configurational stability of the molecule refers to its ability to retain its stereochemical integrity. For a chiral molecule, this would be the barrier to racemization. In the case of this compound, the focus is on the stability of its preferred conformation and the energy barriers for interconversion to other, higher-energy conformations.

Influence of Topological Features on Molecular Shape

Intramolecular Hydrogen Bonding and Transannular Interactions in this compound

Upon protonation, this compound can form a strong intramolecular hydrogen bond, a key feature that significantly influences its structure and properties.

Geometrical Parameters of Intrabridgehead Hydrogen Bonds

The geometry of this intrabridgehead hydrogen bond has been precisely determined through X-ray crystallography of the picrate salt of the protonated species. The key parameters provide a quantitative measure of this interaction.

CompoundInteractionN···N Distance (Å)N-H···N Angle (°)Reference
Inside-protonated this compound picrateN-H···NData not available154.8 iucr.org

Detailed crystallographic data, including the precise N···N distance for this specific compound, was not accessible in the reviewed literature. However, the reported N-H···N angle of 154.8° is indicative of a relatively strong and fairly linear hydrogen bond, though with some deviation from perfect linearity due to the geometric constraints of the bicyclic system. iucr.org

Role of Hydrogen Bonding in Molecular Preorganization

The presence of the strong intramolecular hydrogen bond in the protonated form of this compound is a prime example of molecular preorganization. The bicyclic structure holds the two nitrogen atoms in a proximity that is highly conducive to the formation of this internal bond upon protonation. This preorganization minimizes the entropic penalty that would typically be associated with bringing two interacting groups together.

This inherent structural readiness to form an internal hydrogen bond has significant implications for the basicity of the amine and its ability to act as a proton sponge, sequestering a proton within its molecular cavity. The stability gained from this transannular interaction is a defining characteristic of the chemistry of this compound and related bicyclic diamines.

Protonation Chemistry and Intrinsic Basicity of 1,8 Diazabicyclo 6.5.3 Hexadecane

Mechanistic Aspects of Proton Transfer in Bicyclic Diamines

The mechanism of proton transfer in bicyclic diamines is a subject of considerable interest as the constrained geometry of these molecules can impose specific pathways for protonation and deprotonation. In general, proton transfer reactions can occur through a stepwise or a concerted mechanism. For bicyclic diamines, the process is often facilitated by the proximity of the two nitrogen atoms, which can act cooperatively.

The transfer of a proton to a bicyclic diamine can be envisioned as an initial encounter between the proton donor and one of the nitrogen lone pairs, followed by the localization of the proton. In solution, this process is heavily mediated by solvent molecules, which can form hydrogen-bonding networks that facilitate proton transport. For bicyclic systems, the structural rigidity can either hinder or facilitate proton transfer depending on the accessibility of the nitrogen lone pairs. In diamines with cavities large enough to encapsulate a proton, the mechanism of "inside-protonation" becomes a key feature. This process involves the proton moving into the interior of the bicyclic cage to form a stable intramolecular hydrogen bond between the two nitrogen atoms. The dynamics of this process are governed by the energy barrier to bring the proton inside the cage, which is influenced by the size of the alkane chains connecting the bridgehead nitrogens.

Theoretical studies on related bicyclic systems suggest that the proton transfer can be an ultrafast process, sometimes occurring on the femtosecond timescale, especially when the proton is already within a hydrogen-bonding network. The mechanism can involve a Grotthuss-type relay through solvent molecules or a direct intramolecular jump if the nitrogen atoms are sufficiently close.

The "Inside-Protonation" Phenomenon in 1,8-Diazabicyclo[6.5.3]hexadecane: Theoretical and Experimental Perspectives

A remarkable feature of certain bicyclic diamines is their ability to encapsulate a proton within their molecular framework, a phenomenon termed "inside-protonation." This leads to the formation of a stable intramolecular N-H-N hydrogen bond, significantly influencing the compound's basicity and chemical properties.

X-ray crystallography provides definitive evidence for the "inside-protonation" of this compound. The analysis of the picrate (B76445) salt of the monoprotonated form reveals critical structural details about the encapsulated proton.

In the solid state, the protonated this compound cation exists with the proton located within the bicyclic cage, forming a direct bridge between the two nitrogen atoms. This intramolecular hydrogen bond is a key feature of its structure.

Structural Parameter Value
N-H...N Angle154°

This nearly linear arrangement indicates a strong hydrogen bond, where the proton is effectively shared between the two nitrogen atoms. Such a configuration is characteristic of proton sponges, where the pre-organized cavity stabilizes the encapsulated proton. The conformation adopted by the protonated species is one where the C3N2H unit forms a chair-like six-membered ring, with the hydrogen atom occupying a position analogous to a carbon in a cyclohexane (B81311) ring, leading to a slightly bent hydrogen bond.

The localization of a proton within the bicyclic cage of this compound is governed by a combination of thermodynamic and kinetic factors.

Cavity Size and Strain: The lengths of the polymethylene chains connecting the two bridgehead nitrogen atoms determine the size of the intramolecular cavity. The [6.5.3] framework of this particular diamine provides a cavity that is sufficiently large to accommodate a proton without introducing excessive ring strain. The balance between the stability gained from the intramolecular hydrogen bond and the strain energy of the bicyclic system is a critical determinant.

Electrostatic Repulsion of Lone Pairs: In the unprotonated form, the lone pairs of the two nitrogen atoms are directed into the cavity, resulting in significant electrostatic repulsion. This pre-existing strain is relieved upon protonation, as the proton is strongly attracted to the region of high electron density between the two nitrogen atoms. This "strain-relief" is a major driving force for the high basicity of such compounds.

Intramolecular Hydrogen Bond Strength: The formation of a strong, charge-assisted N-H-N hydrogen bond is a primary stabilizing factor for the "inside-protonated" species. This interaction delocalizes the positive charge over both nitrogen atoms and the bridging proton, significantly lowering the energy of the protonated form compared to an "outside-protonated" isomer where the proton would be more exposed to the solvent.

Conformational Pre-organization: The structure of the neutral diamine is pre-organized to accept a proton in its interior. The fixed orientation of the nitrogen lone pairs towards the inside of the cage makes the interior the most favorable site for protonation.

Fundamental Basicity and Proton Affinity Considerations

The unique structural features of this compound, particularly its ability to undergo "inside-protonation," have a profound impact on its basicity, both in the gas phase and in solution.

Theoretical calculations on similar "proton sponge" type molecules have shown that these compounds possess exceptionally high proton affinities. The stability of the "in" protonated form is significantly greater than that of the hypothetical "out" protonated form.

CompoundProton Affinity (kcal/mol)
Ammonia (NH₃)204.0
Triethylamine ((C₂H₅)₃N)231.9
1,4-Diazabicyclo[2.2.2]octane (DABCO)229.0
1,8-Bis(dimethylamino)naphthalene (B140697) (Proton Sponge®)245.5

Note: The proton affinity for this compound is expected to be very high, likely in the range of or exceeding that of other proton sponges, due to the stable intramolecular hydrogen bond formed upon protonation.

The basicity of a compound in solution, typically expressed as its pKa value, is influenced by both its intrinsic proton affinity and the solvation energies of the neutral base and its conjugate acid. For this compound, the "inside-protonated" cation is expected to have a significantly different solvation shell compared to the neutral molecule.

In the neutral form, the nitrogen lone pairs are sterically shielded within the bicyclic framework, limiting their ability to form hydrogen bonds with protic solvents. Upon "inside-protonation," the resulting cation has a delocalized positive charge, but the encapsulated proton is inaccessible to direct solvation. The exterior of the cation is largely hydrocarbon-like, leading to relatively weak interactions with polar solvents compared to a simple ammonium (B1175870) ion where the proton is exposed.

The nature of the solvent can have a dramatic effect on the basicity. In aprotic solvents, the intrinsic basicity of the amine is the dominant factor. However, in protic solvents like water, the ability of the solvent to form hydrogen bonds with the neutral base and its conjugate acid plays a crucial role. For amines that can form strong hydrogen bonds with water in their neutral state, their basicity is enhanced. In the case of this compound, the internally directed lone pairs are less available for hydrogen bonding with the solvent, which would tend to decrease its basicity in protic solvents relative to its high gas-phase basicity.

Conversely, the large, charge-delocalized, and relatively nonpolar exterior of the "inside-protonated" cation is less favorably solvated by polar solvents compared to smaller, more charge-localized cations. This differential solvation effect can significantly modulate the pKa of this compound in different media. For instance, the basicity of "proton sponges" is known to be highly sensitive to the solvent environment.

Comparative Analysis of Protonation Behavior Across Bicyclic Amine Scaffolds

The protonation behavior of bicyclic amines is a subject of significant interest in organic chemistry, as the rigid three-dimensional structure of these molecules imposes specific geometric constraints on the nitrogen lone pairs and the resulting intramolecular hydrogen bonds upon protonation. This has a profound impact on their basicity and reactivity. A comparative analysis of this compound with other bicyclic amine scaffolds reveals key trends in how the ring size and geometry influence protonation.

Bicyclic diamines can be broadly categorized based on the nature of the hydrocarbon chains connecting the two nitrogen bridgeheads. The protonation behavior, particularly the geometry of the resulting N-H-N hydrogen bond, is heavily influenced by the length of these chains.

Intramolecularly hydrogen-bonded ions derived from bicyclic systems based on 1,3-diaminopropane (B46017) typically adopt a conformation where the C3N2H unit forms a chair-like six-membered ring. In this arrangement, the proton is situated in a position analogous to a carbon atom in a cyclohexane ring, leading to a significantly bent N-H-N hydrogen bond. A prime example of this is the inside-protonated this compound picrate. X-ray crystallography studies have shown that in this protonated salt, the N-H-N angle is 154°. psu.edu This bent geometry is a characteristic feature of such systems. Similarly, the related inside-protonated 1,8-diazabicyclo[6.4.3]pentadecane picrate also exhibits a bent hydrogen bond with an N-H-N angle of 155°. psu.edu

In contrast, intramolecularly hydrogen-bonded ions derived from bicyclic systems based on 1,4-diaminobutane (B46682) tend to adopt conformations where the C4N2 unit forms a chair-like structure. In this case, the entire N-H-N hydrogen bond occupies a position similar to a C-C bond in cyclohexane, resulting in a nearly linear arrangement. psu.edu A good illustration of this is the monoprotonated ion of 1,6-dimethyl-1,6-diazacyclodecane and the inside-protonated 1,6-diazabicyclo[4.4.4]tetradecane. psu.edu

The structural parameters upon protonation, such as the distance between the nitrogen atoms (N-N distance) and the N-H-N bond angle, are critical in determining the stability of the protonated species and, consequently, the basicity of the parent amine. A shorter N-N distance and a more linear N-H-N bond generally lead to a stronger hydrogen bond and higher basicity.

Below is a data table that compares these key parameters for this compound and other relevant bicyclic amine scaffolds.

Bicyclic Amine ScaffoldN-N Distance in Protonated Form (Å)N-H-N Angle in Protonated Form (°)pKa of Conjugate Acid (in Water, unless specified)
This compound2.610154-
1,8-Diazabicyclo[6.4.3]pentadecane-155-
1,6-Diazabicyclo[4.4.4]tetradecane-~180 (nearly linear)-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)--13.5 (in water), 24.3 (in Acetonitrile)
1,4-Diazabicyclo[2.2.2]octane (DABCO)---
1,8-Bis(dimethylamino)naphthalene (Proton Sponge)--12.1

Advanced Computational and Theoretical Investigations of 1,8 Diazabicyclo 6.5.3 Hexadecane

Quantum Chemical Characterization of Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental properties of 1,8-Diazabicyclo[6.5.3]hexadecane. These methods allow for the precise determination of its geometric structure, the analysis of its reactivity patterns, and the prediction of its response to electromagnetic radiation.

Geometry optimization, a core application of DFT, is used to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For a molecule like this compound, this involves calculating the forces on each atom and iteratively adjusting their positions until a stable equilibrium is reached. The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which can be compared against experimental crystallographic data. iucr.org

Below is an illustrative table representing typical data obtained from a DFT geometry optimization.

Structural ParameterDescriptionTypical Calculated Value (Å or °)
C-N Bond LengthAverage length of a carbon-nitrogen single bond in the bicyclic framework.~1.47
C-C Bond LengthAverage length of a carbon-carbon single bond in the alkane chains.~1.54
C-N-C Bond AngleAngle around a nitrogen atom within the ring structure.~112°
N-H···N H-Bond Angle (protonated)Angle of the transannular hydrogen bond in the inside-protonated form. psu.edu~154°

For situations demanding higher accuracy, ab initio methods such as Self-Consistent Field (SCF), also known as Hartree-Fock (HF), and Møller-Plesset second-order perturbation theory (MP2) are utilized. sandiego.edu These methods are computationally more intensive than DFT but can provide more precise energy calculations and a more detailed description of electron correlation effects. nih.govnih.gov

In studies of related systems, SCF and MP2 calculations have been used to analyze the stabilizing two-electron n→σ* interactions (hyperconjugation) that are central to understanding the molecule's structure. psu.edu The MP2 method, in particular, is effective for modeling systems where dispersion forces and hydrogen bonding are significant, making it well-suited for analyzing the intramolecular interactions within this compound. nih.govhu-berlin.de These high-level calculations serve as benchmarks for validating the results from more computationally efficient DFT methods. sandiego.edu

Computational methods are powerful tools for predicting spectroscopic signatures, which can aid in the experimental characterization of molecules. By calculating the vibrational frequencies from an optimized geometry using DFT, a theoretical Infrared (IR) spectrum can be generated. The peaks in this spectrum correspond to specific vibrational modes, such as C-H stretching, C-N stretching, and ring deformation modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) within the molecule's computed electronic structure. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure, especially for complex molecules where peak assignment can be challenging.

Electronic Structure Analysis and Bonding Nature in this compound

Beyond geometry, theoretical methods provide a detailed picture of how electrons are distributed within the molecule and how this distribution governs its chemical behavior.

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular wave function into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.dempg.de This method provides quantitative information about electron density, charge distribution, and stabilizing interactions within the molecule.

For this compound, NBO analysis reveals the charge distribution across the atoms. The nitrogen atoms, being more electronegative, carry a partial negative charge, while the carbon and hydrogen atoms are partially positive. researchgate.netresearchgate.net More importantly, NBO analysis can quantify the stabilizing effects of hyperconjugation. psu.edu This involves the donation of electron density from a filled (donor) orbital, such as a nitrogen lone pair (n), to an empty (acceptor) anti-bonding orbital, such as a σ(C-N) orbital. These n→σ interactions are crucial for explaining structural features and reactivity. psu.edu

The table below illustrates the type of data generated from an NBO analysis, showing the calculated natural charges on various atoms.

Atom TypeDescriptionIllustrative Natural Charge (e)
Nitrogen (N)Charge on the bridgehead nitrogen atoms.-0.45
Carbon (adjacent to N)Charge on carbon atoms directly bonded to nitrogen.+0.15
Carbon (in chain)Charge on carbon atoms in the middle of the hydrocarbon chains.-0.20
Hydrogen (on C)Average charge on hydrogen atoms bonded to carbon.+0.10

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgudel.edu These orbitals are at the "frontier" of electron occupation and are the primary participants in chemical reactions. libretexts.org The energy and spatial distribution of the HOMO and LUMO determine the molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be primarily localized on the lone pairs of the two nitrogen atoms. The energy of the HOMO is a measure of the molecule's ability to donate electrons, making it a good indicator of its basicity and nucleophilicity. scribd.com The LUMO, conversely, is likely distributed across the anti-bonding σ* orbitals of the C-N and C-H bonds and represents the molecule's ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. FMO analysis can be used to predict the most likely sites for protonation or electrophilic attack, which would be the regions where the HOMO has the highest density. imperial.ac.uk

OrbitalDescriptionKey Characteristics
HOMOHighest Occupied Molecular OrbitalLocalized on nitrogen lone pairs; determines nucleophilicity and basicity.
LUMOLowest Unoccupied Molecular OrbitalDistributed across σ* orbitals; indicates sites for nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and electronic transitions.

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations and conformational searching are powerful computational tools used to investigate the dynamic behavior and structural landscape of molecules. While specific, in-depth molecular dynamics studies on this compound are not extensively documented in publicly available literature, the principles of these methods and findings from studies on analogous bicyclic and acyclic systems can provide significant insights into its expected behavior.

Exploration of Conformational Space and Energy Landscapes

The conformational space of a molecule encompasses all possible three-dimensional arrangements of its atoms that can be interconverted through bond rotations. For a flexible molecule like this compound, with its multiple single bonds, this space is vast and complex. Computational methods are essential to map this landscape and identify the most stable conformers.

Conformational analysis of related diazabicycloalkanes, such as the smaller 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes, has revealed a preference for certain skeletal arrangements. In these systems, a "double chair" (CC) conformation is often the most stable. researchgate.net By analogy, this compound is expected to have a complex potential energy surface with multiple local minima corresponding to different conformers. The relative energies of these conformers would be influenced by a combination of factors including ring strain, torsional strain, and transannular non-bonded interactions.

The presence of the two nitrogen atoms introduces additional complexity due to the possibility of nitrogen inversion and the orientation of their lone pairs. The relative orientation of these lone pairs (inward-inward, inward-outward, outward-outward) will significantly impact the molecule's chemical reactivity and its ability to act as a base or a chelating agent.

A systematic conformational search, often performed using methods like Monte Carlo or by running high-temperature molecular dynamics simulations, would be necessary to populate the conformational ensemble. Subsequent quantum mechanical calculations on the identified low-energy structures would then provide more accurate relative energies and geometric parameters.

Table 1: Predicted Conformational Preferences in Bicyclic Systems

Conformation TypeRelative Energy (kcal/mol) - Example System*Key Features
Chair-Chair (CC)0.0 (Reference)Generally the most stable, minimizes steric interactions.
Boat-Chair (BC)6-7Higher in energy due to increased steric and torsional strain. researchgate.net
Twist-Boat (TB)>12Significantly higher in energy, often a transition state. researchgate.net

*Data based on computational studies of 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes and serves as an illustrative example of conformational energies in related systems. researchgate.net

Simulation of Intramolecular Proton Transfer Dynamics

Intramolecular proton transfer is a fundamental chemical process that can be crucial to the function of many molecules, particularly those with appropriately positioned acidic and basic sites. In the case of the protonated form of this compound, where a proton is shared between the two nitrogen atoms, the dynamics of this proton transfer are of significant interest. Such compounds with two nitrogen atoms held in close proximity are often referred to as "proton sponges" due to their high basicity and ability to chelate a proton.

Simulations of protonated proton sponges reveal that the proton can be highly mobile, shuttling between the two nitrogen atoms. mdpi.com The nature of the potential energy surface for this transfer—whether it is a single well, a double well with a low barrier, or a double well with a high barrier—is critical. This is influenced by the distance between the nitrogen atoms and the geometry of the intramolecular hydrogen bond. mdpi.comacs.org

For the monoprotonated ion of this compound, crystallographic studies have shown that it adopts a conformation with an intramolecularly hydrogen-bonded structure. The dynamics of this shared proton would likely be highly fluxional, with the proton rapidly exchanging between the two nitrogen centers. The timescale of this transfer could be on the order of picoseconds or even femtoseconds, as suggested by studies on other systems. nih.gov

Table 2: Key Parameters in Simulated Intramolecular Proton Transfer in Proton Sponges

ParameterTypical Value/Observation*Significance
N-N Distance~2.6 - 2.8 ÅShorter distances facilitate proton transfer.
N-H-N Angle> 150°A more linear hydrogen bond is generally stronger.
Proton Transfer Barrier< 1 kcal/molLow barriers indicate facile proton transfer. mdpi.com
Proton Transfer TimeFemtoseconds to PicosecondsIndicates a highly dynamic process. nih.gov

*Values are illustrative and based on studies of various proton sponge-type molecules, not specifically this compound.

Chemical Reactivity and Potential Applications Derived from Theoretical Frameworks of 1,8 Diazabicyclo 6.5.3 Hexadecane

Theoretical Insights into Reactive Sites and Pathways

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in mapping the electronic landscape of a molecule to predict its reactive behavior. For 1,8-Diazabicyclo[6.5.3]hexadecane, such an analysis would identify the nitrogen atoms as the primary centers of reactivity.

The key reactive sites are the lone pairs of electrons on the two nitrogen atoms. The accessibility and reactivity of these lone pairs are dictated by the molecule's three-dimensional structure and the electronic effects of the surrounding alkyl framework. The bicyclic structure locks the nitrogen atoms into a specific spatial arrangement, which can significantly influence their properties compared to acyclic diamines.

Computational models would likely predict two primary reaction pathways:

Proton Abstraction: The most probable pathway involves the use of a nitrogen lone pair to abstract a proton from a substrate. The molecule's inherent structure, which forces the nitrogen atoms into proximity, suggests a high proton affinity. Upon monoprotonation, a stable intramolecular hydrogen bond can form between the protonated nitrogen and the remaining neutral nitrogen, a characteristic feature of "proton sponge" type molecules. This thermodynamic stability of the conjugate acid is a major driving force for its basicity.

Nucleophilic Attack: While the nitrogen atoms are electron-rich, the bulky tricyclic framework of the [6.5.3] system likely imposes significant steric hindrance. This steric shielding would make the compound a relatively poor nucleophile compared to less hindered amines. This characteristic is often desirable in organic synthesis, where strong basicity is required without competing nucleophilic side reactions. Theoretical studies on similar sterically hindered bases like DBU confirm that their primary role is as a base rather than a nucleophile in many contexts. nih.govhighfine.com

Electronic Basis for Potential as a Strong Organic Base in Various Chemical Transformations

The structural and electronic features of this compound strongly suggest its potential as a potent organic base. The high basicity of related bicyclic amines and amidines stems from the electronic stability of their corresponding conjugate acids.

The strength of a base is quantified by the pKa of its conjugate acid and its proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction. nih.govresearchgate.net While experimental values for this compound are not documented, theoretical methods have proven effective in predicting these values for complex amines and guanidine-containing compounds. nih.govacs.org These studies show a strong correlation between molecular structure—specifically bond lengths and angles in the proton-accepting region—and the resulting pKa. nih.govmanchester.ac.uk

The high basicity can be attributed to:

The "Proton Sponge" Effect: The bicyclic system forces the nitrogen lone pairs into a conformation that may be destabilizing due to lone pair-lone pair repulsion. Protonation relieves this repulsion and allows for the formation of a strong, stabilizing intramolecular hydrogen bond in the resulting cation.

Relaxation of Ring Strain: The geometry of the protonated form can be more stable than the neutral base, providing a thermodynamic driving force for protonation.

For context, the table below presents the basicity of other well-known organic bases. It is anticipated that the pKa of protonated this compound would be high, potentially comparable to other strong, non-ionic bases.

CompoundStructurepKa of Conjugate Acid (in Acetonitrile)pKa of Conjugate Acid (in Water)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Bicyclic Amidine24.34~13.5 wikipedia.org
1,4-Diazabicyclo[2.2.2]octane (DABCO)Bicyclic Amine-8.8 tudelft.nl
TriethylamineAcyclic Amine18.8210.75
Proton Sponge (1,8-Bis(dimethylamino)naphthalene)Naphthalene-based18.6212.1

Data for illustrative purposes, sourced from various literature for analogous compounds.

Design Principles for Future Catalytic or Reagent Applications Based on Predicted Electronic Properties

The predicted electronic properties of this compound—strong, sterically hindered basicity—make it an intriguing candidate for specialized applications in organic synthesis, particularly as a catalyst or reagent. tudelft.nl The design of future applications would leverage these specific characteristics.

Synthetic Modifications and Derivative Chemistry of 1,8 Diazabicyclo 6.5.3 Hexadecane

Strategies for Functionalizing the 1,8-Diazabicyclo[6.5.3]hexadecane Core

The synthesis of the this compound core has been reported, providing a foundational platform for further chemical modification. A general and effective strategy for constructing such large bicyclic diamines involves the reaction of a suitable monocyclic diamine with an ω-halo aldehyde. This approach allows for the systematic construction of the intricate three-bridge system.

Once the core structure is obtained, functionalization can be envisioned at several positions. The two nitrogen atoms are the most apparent sites for modification. Given their nucleophilic character, they can be targeted for a variety of transformations:

N-Alkylation and N-Arylation: The secondary amine nitrogens can be expected to undergo reactions with alkyl halides, aryl halides (under appropriate catalytic conditions, e.g., Buchwald-Hartwig amination), and other electrophilic species. This allows for the introduction of a wide range of substituents, which can modulate the steric and electronic properties of the molecule.

N-Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides. This transformation is significant as it can alter the basicity and conformational preferences of the bicyclic system.

Formation of Ureas and Carbamates: Treatment with isocyanates or chloroformates would lead to the formation of ureas and carbamates, respectively. These derivatives are of interest in medicinal chemistry and materials science.

Functionalization of the carbon skeleton, while more challenging, could potentially be achieved through methods such as metalation followed by quenching with an electrophile, or through free-radical reactions. However, the regioselectivity of such reactions on a complex, multi-ring system would need to be carefully controlled.

Influence of Substituents on Molecular Conformation and Basicity

The introduction of substituents onto the this compound framework is expected to have a profound impact on its three-dimensional structure and its properties as a base.

Molecular Conformation: The parent this compound possesses a flexible structure with multiple possible conformations for its constituent rings. The relative orientation of the nitrogen lone pairs (in,in; in,out; out,out) is a key determinant of its reactivity. The structure of the inside-protonated picrate (B76445) salt of this compound has been determined by X-ray crystallography, confirming an 'in' conformation for the nitrogen atoms to accommodate the proton within the molecular cavity. iucr.org

The introduction of substituents would influence the conformational equilibrium. For instance:

Electronic Effects: Electron-withdrawing or electron-donating substituents can alter bond lengths and angles within the bicyclic system. For example, acylation of the nitrogen atoms would introduce planar amide groups, significantly restricting the conformational flexibility of the adjacent ring.

Basicity: The basicity of this compound is a critical property, influencing its potential use as a catalyst or proton sponge. The pKa values of bicyclic diamines are highly dependent on the through-bond and through-space interactions between the two nitrogen centers.

The influence of substituents on basicity can be predicted based on established principles:

Inductive Effects: Electron-donating substituents (e.g., alkyl groups) are expected to increase basicity by stabilizing the resulting conjugate acid. Conversely, electron-withdrawing substituents (e.g., acyl, fluoroalkyl groups) will decrease basicity. Studies on other bicyclic diamines have shown that the pKa can be systematically tuned by the introduction of substituents with varying electronic properties. montclair.eduyuntsg.com

Steric Effects: Substituents near the nitrogen atoms can hinder the approach of a proton, thereby decreasing the kinetic basicity. However, they can also influence the solvation of the protonated form, leading to more complex effects on the thermodynamic basicity.

Conformational Effects: The orientation of the nitrogen lone pairs has a dramatic effect on basicity. An 'in,in' conformation, where the lone pairs are directed towards each other, often leads to a high proton affinity due to the formation of a stable intramolecular hydrogen bond in the protonated species. Substituents that favor this conformation would be expected to enhance the compound's basicity.

The following table illustrates the expected trends in basicity upon substitution, based on general principles observed in similar amine systems.

Substituent (R) on NitrogenElectronic EffectExpected Impact on Basicity (pKa)
-CH3 (Methyl)Electron-donatingIncrease
-C(O)CH3 (Acetyl)Electron-withdrawingDecrease
-CF3 (Trifluoromethyl)Strongly electron-withdrawingSignificant Decrease
-Ph (Phenyl)Weakly electron-withdrawingSlight Decrease

Synthesis of Analogs for Structure-Property Relationship Studies

The systematic synthesis of analogs of this compound is crucial for establishing clear structure-property relationships. This would involve modifying the core structure and observing the resultant changes in properties like basicity, conformational preference, and catalytic activity.

Strategies for synthesizing analogs could include:

Introducing Substituents on the Carbon Skeleton: Starting from functionalized monocyclic precursors or employing regioselective reactions on the bicyclic core would allow for the placement of substituents at specific positions on the carbon bridges. This would provide insights into how remote substituents influence the properties of the nitrogen centers.

Synthesis of Chiral Analogs: The use of chiral starting materials or the resolution of racemic mixtures would yield enantiomerically pure analogs. This is particularly important for applications in asymmetric catalysis and medicinal chemistry, where stereochemistry plays a critical role.

By synthesizing and characterizing a library of such analogs, a detailed understanding of the factors governing the chemistry of the this compound system can be achieved. This knowledge would pave the way for the rational design of new catalysts, ligands, and other functional molecules based on this unique bicyclic scaffold.

Future Directions and Emerging Research Avenues for 1,8 Diazabicyclo 6.5.3 Hexadecane

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of medium and large-ring nitrogen heterocycles presents a significant synthetic challenge. bham.ac.uk Future research into 1,8-Diazabicyclo[6.5.3]hexadecane will necessitate the development of innovative and efficient synthetic strategies. Current approaches to bicyclic guanidines often involve the cyclization of appropriate triamines. nih.gov For a large and complex ring system like this compound, linear synthesis sequences can be lengthy and low-yielding.

A promising avenue lies in the exploration of cascade reactions , which can construct complex molecular architectures in a single step from simpler precursors. frontiersin.org For instance, a cascade hydroamination/Michael addition sequence has been successfully employed for the synthesis of other bicyclic guanidines. researchgate.net Adapting such a strategy to the specific ring sizes of this compound could offer a more convergent and atom-economical route.

Furthermore, ring expansion strategies are emerging as powerful tools for accessing medium-sized rings and could be adapted for this larger system. acs.org This might involve the expansion of a more readily available smaller bicyclic precursor. The development of such routes would be crucial for producing the compound in sufficient quantities for further study and potential applications. A key challenge will be controlling the regioselectivity and stereoselectivity of these transformations to afford the desired isomer with high purity.

Application of Advanced Spectroscopic Techniques for Dynamic Studies

The conformational flexibility of a large ring system like that in this compound makes it an ideal candidate for dynamic studies using advanced spectroscopic techniques. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational changes and fluxional processes in molecules. nih.gov Variable-temperature NMR studies could provide valuable information on the energy barriers associated with ring-inversion and other dynamic processes. nih.gov

The protonation of the guanidine (B92328) moiety is expected to significantly influence the compound's conformation and dynamics. Techniques like hydrogen/deuterium-exchange NMR spectroscopy could be employed to study the structure and stability of the protonated species in solution, providing insights into its behavior as a "proton sponge." nih.govscience.gov The interaction of the protonated form with counter-ions and solvent molecules can also be probed using advanced NMR methods.

Computational modeling will be a crucial adjunct to these experimental studies. Density Functional Theory (DFT) calculations can be used to predict the stable conformations of both the neutral and protonated forms of the molecule, as well as the transition states connecting them. This synergy between experimental spectroscopy and theoretical calculations will be essential for a comprehensive understanding of the dynamic behavior of this compound.

Integration of Machine Learning for Predictive Modeling of Properties and Reactivity

The application of machine learning (ML) is revolutionizing chemical research, from reaction optimization to property prediction. arxiv.orgchemrxiv.org For a molecule like this compound, where experimental data is scarce, ML models can play a significant role in predicting its properties and guiding experimental efforts.

One key area is the prediction of physicochemical properties . ML models, trained on datasets of other organic bases, could be used to estimate the pKa of this compound, a critical parameter for its potential as a catalyst or proton sponge. researchgate.net Other properties such as solubility, lipophilicity, and thermal stability could also be predicted, aiding in the design of future experiments and applications. arxiv.org

Furthermore, ML can be employed in the design of catalysts and the optimization of reaction conditions. mdpi.com If this compound is explored as an organocatalyst, ML algorithms could help in identifying the optimal conditions (e.g., solvent, temperature, catalyst loading) for a given reaction, thereby accelerating the discovery of its catalytic potential. acs.org As more data on this and related compounds become available, the accuracy and predictive power of these ML models will undoubtedly increase.

Exploration of this compound in Supramolecular Chemistry and Materials Science

The guanidinium (B1211019) group is a well-established functional group in supramolecular chemistry , known for its ability to form strong hydrogen bonds and participate in anion recognition. rsc.org The unique bicyclic structure of this compound, with its defined spatial arrangement of nitrogen atoms, could lead to novel host-guest chemistry and the formation of intricate supramolecular assemblies. beilstein-journals.org Its large and flexible backbone may allow for the encapsulation of specific guest molecules or the formation of unique polymeric structures. nih.govbeilstein-journals.org

In materials science , guanidinium-based materials have shown promise in a variety of applications. rsc.org For example, guanidinium-functionalized polymers have been investigated for their antibacterial properties and as components of functional materials. nih.govresearchgate.netrsc.org The incorporation of this compound into polymer backbones or as a pendant group could lead to new materials with tailored properties. Its strong basicity and potential as a proton sponge also suggest possible applications in areas such as CO2 capture and activation. mdpi.com The exploration of this compound in the development of novel functional materials, such as ionic porous organic polymers or hybrid materials, represents a particularly exciting frontier. acs.org

Q & A

Q. What safety protocols are critical for handling DBU in laboratory settings?

Researchers must use impervious gloves (tested for chemical resistance) and tightly sealed goggles to prevent skin/eye contact . Work in well-ventilated areas or under fume hoods, and use respirators if vapor concentrations exceed safe limits . Store DBU in airtight containers away from oxidizers and moisture to prevent degradation . Contaminated clothing must be removed immediately, and exposed skin washed thoroughly .

Q. How should DBU be integrated into experimental designs to mitigate risks?

Design experiments to minimize DBU exposure by using closed systems (e.g., Schlenk lines) for air-sensitive reactions. Pre-test glove material compatibility using manufacturer data, as penetration times vary . Include neutralization steps (e.g., dilute acetic acid) for spills and waste disposal, adhering to OSHA and local regulations .

Q. What storage conditions preserve DBU’s stability for long-term research use?

Store DBU under inert gas (e.g., argon) in corrosion-resistant containers at 2–8°C. Monitor for moisture ingress, as hydrolysis can alter reactivity. Label containers with GHS hazard symbols (e.g., corrosive, toxic) and ensure secondary containment to prevent leaks .

Advanced Research Questions

Q. How can solvent polarity and proticity affect DBU’s catalytic efficiency in polymer synthesis?

DBU’s performance in reactions like BPA-PC polymerization depends on solvent interactions. In non-polar solvents (e.g., THF), DBU’s strong basicity enhances nucleophilic activity, while polar aprotic solvents (e.g., DMF) stabilize intermediates. Researchers should compare reaction kinetics in solvents like GVL or CPME and quantify yields via GC/FID with internal standards (e.g., hexadecane) . Solvent environmental impact should align with green chemistry principles .

Q. What methodologies resolve contradictions between theoretical and observed yields in DBU-mediated reactions?

Contradictions often arise from side reactions (e.g., solvolysis) or incomplete substrate activation. Use control experiments (e.g., omitting DBU) to identify competing pathways. Employ HPLC-MS or NMR to detect byproducts and optimize reaction time/temperature. For example, extending reaction time to 32 hours may improve conversion in sluggish systems . Statistical tools (e.g., ANOVA) can validate reproducibility .

Q. How does DBU’s steric and electronic profile influence its mechanism in base-catalyzed reactions?

DBU’s bicyclic structure provides both steric shielding and strong basicity (pKa ~12), favoring deprotonation over nucleophilic attack. In esterifications, DBU activates carbonyl groups via hydrogen-bonding, as shown in mechanistic studies with isotopic labeling. Researchers should combine DFT calculations with kinetic isotope effects (KIEs) to map transition states . Compare DBU’s activity to other bases (e.g., DBN, TBD) to isolate steric contributions .

Q. What advanced techniques characterize DBU’s ecological impact in waste streams?

DBU’s acute aquatic toxicity (LC50 < 10 mg/L) requires rigorous waste treatment. Use HPLC-UV to quantify residual DBU in effluents. Oxidative degradation with [bis(acetoxy)iodo]benzene in tert-butanol under UV light effectively breaks down DBU, as validated by TOC (total organic carbon) analysis . Always consult EPA guidelines for disposal .

Data Analysis & Reporting Standards

Q. How should researchers present DBU-related data to meet academic rigor?

Q. What statistical methods validate DBU’s role in reaction optimization?

Apply Student’s t-test to compare yields across solvent systems or catalysts. For multi-variable experiments (e.g., temperature, concentration), use response surface methodology (RSM) to model optimal conditions . Include error bars in graphs and discuss outliers in the context of experimental uncertainty.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.